1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate
Description
1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate (CAS: 1820647-54-8, MFCD27922161) is a bicyclic heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with tert-butyl and ethyl ester groups at the 1- and 6-positions, respectively. This compound is cataloged with 95% purity and is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structural uniqueness lies in the combination of a partially saturated imidazopyrazole ring and bulky tert-butyl ester, which may influence solubility, stability, and reactivity in downstream applications.
Properties
IUPAC Name |
1-O-tert-butyl 6-O-ethyl 2,3-dihydroimidazo[1,2-b]pyrazole-1,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-5-19-11(17)9-8-10-15(6-7-16(10)14-9)12(18)20-13(2,3)4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRDRKRLEUQWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCN(C2=C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursors
2-Aminoimidazole Derivatives : Serve as the nitrogen-containing heterocyclic moiety precursor.
Dicarbonyl or α,β-Unsaturated Carbonyl Compounds : Act as electrophilic partners enabling ring closure.
Di-tert-butyl Dicarbonate : Used for tert-butoxycarbonyl (Boc) protection of the carboxyl group at position 1.
Ethanol or Ethylating Agents : For installing the ethyl ester at position 6.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclocondensation | 2-Aminoimidazole + diketone/nitrile, DMF, 80–100°C | Formation of imidazo[1,2-b]pyrazole core |
| 2 | Esterification (Boc protection) | Di-tert-butyl dicarbonate, NaOH, room temp or mild heating | Introduction of tert-butyl ester at position 1 |
| 3 | Esterification | Ethanol, acid catalyst or ethylating agent | Formation of ethyl ester at position 6 |
Reaction Optimization
Solvent Choice : Polar aprotic solvents such as DMF or THF facilitate cyclization and improve yields.
Temperature Control : Moderate heating (80–100°C) is optimal for ring closure without decomposition.
Base Selection : Sodium hydroxide is effective for Boc protection steps.
Purification : Chromatographic purification and recrystallization are standard to isolate pure product with yields typically ranging from 50% to 85% depending on reaction conditions and scale.
Chemical Reaction Analysis
The tert-butyl ester group serves as a protective moiety that can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free acid.
The compound undergoes oxidation, reduction, and substitution reactions depending on reagents, enabling further functionalization for biological activity optimization.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
The cyclocondensation approach is the most widely used and scalable method for synthesizing 1-tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate, providing good yields and product purity.
Esterification with di-tert-butyl dicarbonate is efficient for selective protection of carboxylic acids as tert-butyl esters, facilitating downstream synthetic manipulations and biological evaluations.
Reaction conditions are optimized to balance yield and purity, with solvent choice and temperature being critical parameters.
Alternative methods such as 1,3-dipolar cycloaddition and azide-alkyne cycloaddition offer synthetic versatility but may require more specialized reagents or equipment.
Safety precautions during synthesis include use of fume hoods, personal protective equipment, and proper waste disposal due to potential hazards associated with reagents like di-tert-butyl dicarbonate and azides.
Chemical Reactions Analysis
1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate is C13H19N3O4. The compound features a complex structure that includes a tert-butyl group and an ethyl group attached to the imidazo[1,2-B]pyrazole core. This configuration contributes to its chemical reactivity and biological activity.
Chemistry
In synthetic organic chemistry, this compound serves as a crucial building block for the synthesis of more complex organic molecules. It is utilized in various organic reactions due to its reactivity under different conditions.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains.
- Antitumor Properties : It demonstrates inhibitory effects on cancer cell lines by targeting pathways involved in cell proliferation and survival.
Medicine
The compound is under investigation as a pharmaceutical intermediate with potential applications in drug development. Its structural characteristics may allow it to interact with specific molecular targets in therapeutic contexts.
Industry
In industrial applications, it is used in the development of new materials and as a catalyst in chemical processes, enhancing efficiency and yield.
Antitumor Activity Study
A notable study demonstrated that derivatives of pyrazole compounds exhibit strong inhibitory activity against BRAF(V600E) and other kinases involved in tumor growth. This highlights the potential of this compound in cancer therapeutics.
Anti-inflammatory Effects
Research has indicated that certain derivatives can inhibit nitric oxide production and pro-inflammatory cytokines in vitro. This suggests possible applications in treating inflammatory diseases.
Antimicrobial Properties
Another study reported that similar derivatives disrupt bacterial cell membranes, leading to cell lysis, thus confirming their antimicrobial efficacy.
Mechanism of Action
The mechanism of action of 1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Differences
The target compound is compared below with four classes of analogous compounds:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituents/Functional Groups | Purity/Yield | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| 1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate | Imidazo[1,2-b]pyrazole (dihydro) | tert-butyl (1-), ethyl (6-) esters | 95% | Not reported | Organic synthesis |
| QM-6999: 5-tert-Butyl 3-ethyl pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate | Pyrrolo[3,4-c]pyrazole | tert-butyl (5-), ethyl (3-) esters | 96% | Not reported | Catalytic intermediates |
| Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) | Tetrahydroimidazo[1,2-a]pyridine | Diethyl esters, cyano, nitro, phenethyl groups | 51% yield | 243–245 | Biomedical research |
| Poly(1,6-hexane-2,6-dicarboxylate pyridine) (Polymer 1) | 2,6-Dicarboxypyridine polymer | Hexane diol, ethyl ester linkages | N/A | N/A | Material science |
Key Observations
Core Heterocycle Variations :
- The imidazo[1,2-b]pyrazole core in the target compound is distinct from the pyrrolo[3,4-c]pyrazole in QM-6999 and the tetrahydroimidazo[1,2-a]pyridine in compound 1l. These differences alter electronic properties and ring strain, impacting reactivity and binding affinity in medicinal chemistry applications .
Ester Substituents: The tert-butyl group in the target compound enhances steric bulk compared to the ethyl or diethyl esters in QM-6999 and compound 1l. This bulk may improve solubility in non-polar solvents and stability against hydrolysis .
Synthetic Accessibility: The target compound and catalog analogs (e.g., QM-6999) are high-purity reagents (95–96%), suggesting optimized synthetic protocols. In contrast, research-oriented compounds like 1l and 2d () exhibit lower yields (51–55%), likely due to complex multi-step syntheses involving nitro and cyano substituents .
Thermal Properties: Compound 1l has a higher melting point (243–245°C) compared to 2d (215–217°C), attributed to stronger intermolecular forces from its nitro and cyano groups. The target compound’s melting point is unreported, but its dihydroimidazopyrazole core may reduce crystallinity relative to fully aromatic analogs .
Functional and Application-Based Differences
- Catalytic/Pharmaceutical Intermediates : The target compound and QM-6999 are used as intermediates, but their core structures dictate divergent reactivity. For example, the imidazopyrazole core may participate in metal coordination more readily than pyrrolopyrazoles .
- Polymer Chemistry : The 2,6-dicarboxypyridine polymers () serve in material science, contrasting with the small-molecule focus of the target compound. Their ester linkages enable biodegradability, a feature absent in the tert-butyl-substituted target .
Biological Activity
1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate is a complex organic compound belonging to the imidazo[1,2-B]pyrazole family, characterized by its diverse biological and chemical properties. Its molecular formula is , and it is recognized for potential applications in medicinal chemistry due to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O4 |
| Molecular Weight | 281.308 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 414.5 ± 33.0 °C |
| Flash Point | 204.5 ± 25.4 °C |
The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. This compound may modulate enzymatic activity or receptor function, leading to significant biological effects such as:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Antitumor Properties : Shows inhibitory effects on cancer cell lines by targeting pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
Research indicates that the specific substitution pattern of this compound contributes to its biological efficacy. Variations in substituents can significantly alter the activity profile against specific targets such as BRAF(V600E) and EGFR, which are critical in cancer treatment .
Case Studies
Several studies have highlighted the biological activities associated with pyrazole derivatives, including:
- Antitumor Activity : A study demonstrated that pyrazole derivatives exhibit strong inhibitory activity against BRAF(V600E) and other kinases involved in tumor growth .
- Anti-inflammatory Effects : Research has shown that certain derivatives can inhibit nitric oxide production and pro-inflammatory cytokines in vitro .
- Antimicrobial Properties : A derivative similar to the compound has been reported to disrupt bacterial cell membranes, leading to cell lysis .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with other pyrazole derivatives:
| Compound Name | Antitumor Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B] | High | Moderate | Moderate |
| 6-Ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1-carboxylate | Moderate | Low | Low |
| 1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B] | Moderate | High | Moderate |
Research Applications
The compound's unique properties make it a valuable candidate for various research applications:
- Medicinal Chemistry : Ongoing research is focused on its potential as a pharmaceutical intermediate.
- Material Science : Investigated for use in developing new materials due to its chemical stability and reactivity.
Q & A
Q. What are the key steps in synthesizing 1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyl and ethyl carboxylate groups are introduced via Boc (tert-butoxycarbonyl) and ethyl ester protecting agents. A critical step is the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection, followed by neutralization with saturated NaHCO₃ and recrystallization using DCM/hexane . Optimization includes:
- Temperature control : Room temperature for TFA reactions to avoid side products.
- Solvent ratios : 1:1 DCM/hexane for recrystallization improves purity.
- Catalyst selection : Tertiary amines like triethylamine (TEA) enhance reaction efficiency .
- Data Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Deprotection | TFA/DCM, 2h, RT | 94% |
| Recrystallization | DCM/hexane, 3× saturation | 27–94% |
Q. How is the chemical structure of this compound confirmed using spectroscopic methods?
- Methodological Answer : Structural validation relies on:
- ¹H/¹³C NMR : Assign peaks based on neighboring substituents. For example, tert-butyl groups show singlet δ 1.4–1.5 ppm in ¹H NMR, while imidazo-pyrazole ring protons appear as multiplets δ 6.5–8.0 ppm .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ with <5 ppm error .
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) for carboxylate groups .
Q. What purification techniques are most effective for isolating this compound after synthesis?
- Methodological Answer :
- Recrystallization : Use DCM/hexane mixtures for high-purity crystals .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 20–50%) for intermediates .
- Acid-Base Extraction : After Boc deprotection, neutralize with NaHCO₃ to isolate the free amine .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR or mass spectrometry data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian software) to confirm ring substituent positions .
- Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping proton signals in crowded regions (e.g., imidazo-pyrazole ring) .
- 2D NMR (COSY, HSQC) : Resolve coupling patterns and assign quaternary carbons unambiguously .
Q. What strategies are recommended for analyzing the compound’s stability under varying pH or temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- pH-Dependent Hydrolysis : Test in buffers (pH 1–13) to identify labile groups (e.g., tert-butyl esters hydrolyze faster in acidic conditions) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for imidazo-pyrazole derivatives) .
Q. How can computational modeling assist in predicting reaction pathways or intermediate stability for derivatives of this compound?
- Methodological Answer :
- DFT Calculations : Model transition states for ring-closing steps (e.g., imidazo-pyrazole formation) to predict regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects on recrystallization efficiency (e.g., DCM vs. THF) .
- Docking Studies : Predict binding affinities of derivatives for biological targets (e.g., kinase inhibitors) using AutoDock Vina .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
